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bacteriophage T4 gene 12 protein - 147258-52-4

bacteriophage T4 gene 12 protein

Catalog Number: EVT-1520975
CAS Number: 147258-52-4
Molecular Formula: C12H11NO2
Molecular Weight: 0
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Product Introduction

Overview

Bacteriophage T4 is a well-studied virus that infects Escherichia coli, classified under the family Myoviridae within the order Caudovirales. This bacteriophage is notable for its complex structure and sophisticated life cycle, which has made it a model organism in molecular biology and genetics. The T4 bacteriophage has a double-stranded DNA genome that is approximately 168,903 base pairs long, encoding around 289 proteins .

Source

Bacteriophage T4 was first isolated from sewage in the early 20th century and has since become a reference point for studying phage biology and genetics. Its genome has been extensively analyzed, revealing insights into phage assembly, infection mechanisms, and host interactions .

Classification
  • Order: Caudovirales
  • Family: Myoviridae
  • Genus: T4-like viruses
  • Morphology: T4 possesses a prolate head structure and a contractile tail, which are characteristic of myoviruses. The tail facilitates the injection of its genetic material into host cells .
Synthesis Analysis

Methods

The synthesis of bacteriophage T4 involves several key steps that occur within the host cell after infection. The assembly of T4 is divided into three main pathways: head assembly, tail assembly, and the assembly of long tail fibers. Each component is synthesized independently before being assembled into a mature phage .

Technical Details

  1. Head Assembly: The prohead formation begins with the portal protein binding to the host membrane, followed by the recruitment of scaffold proteins that form the core structure.
  2. Tail Assembly: The tail is constructed from multiple proteins that come together to form the contractile sheath and baseplate.
  3. Long Tail Fibers: These structures are crucial for recognizing and binding to host cells; they attach to the baseplate once it is formed .
Molecular Structure Analysis

Structure

The bacteriophage T4 has a complex structure characterized by its prolate head, which encapsulates its genome, and a long tail that facilitates infection. The head measures about 925 Å in length and contains a hexagonal baseplate with six long tail fibers extending from it .

Data

  • Genome Size: 168,903 base pairs
  • Protein-Encoding Genes: Approximately 289
  • tRNA Genes: 8
  • Stable RNA Genes: At least 2 .
Chemical Reactions Analysis

Reactions

The life cycle of bacteriophage T4 involves various biochemical reactions during its replication and assembly processes. Key reactions include:

  1. DNA Packaging: The small terminase protein initiates genome packaging by binding to nonspecific DNA sequences.
  2. Transcriptional Regulation: Phage proteins modify host RNA polymerase to facilitate transcription of its genes at different stages of infection (early, middle, late) using specific promoter sequences .

Technical Details

The initiation of DNA replication occurs through specialized structures known as origins of replication found within the T4 genome. These structures allow for efficient synthesis of new viral genomes during infection .

Mechanism of Action

Process

Bacteriophage T4 attaches to the surface of Escherichia coli using its long tail fibers, which recognize specific receptors on the bacterial cell wall. Once attached, the phage injects its DNA into the host cell through its contractile tail.

Data

  • Infection Cycle Duration: Approximately 30 minutes from attachment to lysis.
  • Burst Size: Typically around 100–200 progeny phages per infected cell .
Physical and Chemical Properties Analysis

Physical Properties

Bacteriophage T4 exhibits stability under various environmental conditions but is sensitive to extreme pH levels and high temperatures. Its structural integrity is maintained by protein-protein interactions that stabilize its capsid.

Chemical Properties

The genetic material of T4 is composed of double-stranded DNA, which is encapsulated in a protein coat that protects it from nucleases in the environment. The interactions between viral proteins and host cellular components are critical for successful infection and replication .

Applications

Bacteriophage T4 has several scientific applications:

  • Molecular Biology Research: It serves as a model organism for studying gene expression, regulation, and protein interactions.
  • Phage Therapy: Research into using bacteriophages as alternatives to antibiotics for treating bacterial infections has gained traction, with T4 being one of the candidates due to its well-characterized biology.
  • Genetic Engineering: Techniques developed using T4 have contributed significantly to recombinant DNA technology and genetic manipulation methods .
Introduction to Bacteriophage T4 Gene 12 Protein

Bacteriophage T4 gene 12 protein (gp12) is an essential structural component of the T4 phage tail, playing critical roles in host recognition and infection initiation. As a member of the Myoviridae family, T4 possesses a contractile tail whose assembly and function depend on precisely coordinated interactions among numerous protein subunits, with gp12 contributing directly to the baseplate apparatus [1] [6].

Historical Discovery and Early Characterization

The identification and initial characterization of gp12 emerged from foundational studies on T4 morphogenesis in the 1970s:

  • Genetic mapping: Gene 12 was mapped to the T4 genome through amber mutant screens, where am mutations in gene 12 led to incomplete tail assembly and non-infectious virions [8].
  • Biochemical isolation: Complete tails isolated from gene 12 mutant-infected cells lacked a 55 kDa protein, confirming gp12 as a structural component [8].
  • Molecular weight determination: SDS-PAGE analysis established gp12’s molecular weight as 55,000 daltons, distinguishing it from other baseplate proteins like gp11 (26 kDa) and gp10 (88 kDa) [8].
  • Morphogenetic role: Electron microscopy revealed that gp12 mutants assembled detached tails but failed to form functional baseplates, indicating its role in late-stage tail assembly [1] [6].

Table 1: Key Characteristics of Bacteriophage T4 Gene 12 Protein

PropertyValueMethod of Determination
Molecular Weight55,000 DaSDS-PAGE electrophoresis
Structural LocationTail baseplateMutant assembly analysis
Gene Symbolgp12Genetic complementation
Copy Number per Virion~6 moleculesQuantitative autoradiography

Genomic Context of Gene 12 in the T4 Phage Genome

Gene 12 resides within a tightly coordinated genetic module essential for tail assembly:

  • Genomic position: Located at ~21.4 kb on the 168.9 kb T4 genome, flanked by genes 11 (tail fiber chaperone) and 13 (neck completion protein) [3] [8].
  • Transcriptional unit: Co-transcribed with adjacent tail assembly genes (10, 11, 13, 14) under control of late promoters, ensuring synchronized expression during the infection cycle [3].
  • Sequence features: Encodes a 500-amino acid protein with predicted α-helical/β-sheet domains, consistent with structural roles in baseplate oligomerization [6] [8].
  • Evolutionary conservation: Homologs exist in T4-like phages (e.g., RB69, RB49), though sequence divergence correlates with host range specificity [2].

Table 2: Genomic Parameters of Bacteriophage T4 Gene 12

ParameterDetail
Genome Coordinates21,400 – 21,950 bp
Transcript TimingLate (post-DNA replication)
Operon PartnersGenes 10, 11, 13, 14
Codon Adaptation Index0.72 (optimized for E. coli tRNA pools)

Role in the T4 Phage Life Cycle: Functional Significance

Gp12 enables critical mechanical and regulatory functions during infection:

  • Baseplate maturation: Integrates into the developing hexagonal baseplate during tail assembly, forming stabilizing interfaces with gp10 (peripheral wedges) and gp11 (short tail fibers) [1] [6].
  • Host attachment: Facilitates irreversible binding to E. coli surface receptors (e.g., OmpC) by anchoring folded short tail fibers (gp11-gp12 complexes) to the baseplate periphery [6] [10].
  • Sheath contraction trigger: Conformational changes in gp12 upon receptor binding initiate the contraction of the tail sheath (gp18), driving the tail tube (gp19) through the host membrane [1].
  • DNA ejection: Creates a sealed channel for genome translocation into the host cytoplasm, preventing ion leakage and maintaining osmotic stability [6].

Gp12’s absence (via gene knockout) yields virions with detached tails and paralyzed baseplates, confirming its irreplaceable role in infectivity [8]. Its position at the host-pathogen interface makes it a key determinant of T4’s efficacy against antibiotic-resistant E. coli strains in therapeutic contexts [10].

Compound Names Mentioned:

  • Bacteriophage T4 Gene 12 Protein (gp12)
  • Gene 11 Protein (gp11)
  • Gene 10 Protein (gp10)
  • Gene 13 Protein (gp13)
  • Gene 18 Protein (gp18)
  • Gene 19 Protein (gp19)

Properties

CAS Number

147258-52-4

Product Name

bacteriophage T4 gene 12 protein

Molecular Formula

C12H11NO2

Synonyms

bacteriophage T4 gene 12 protein

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